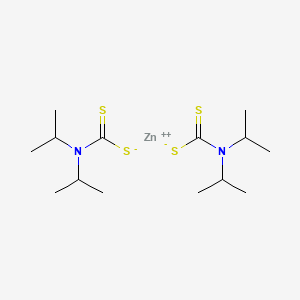
Zinc diisopropyldithiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc diisopropyldithiocarbamate is an organozinc compound widely used in various industrial and scientific applications. It is a member of the dithiocarbamate family, known for their role as accelerators in the vulcanization of rubber. This compound is particularly valued for its catalytic properties and its ability to form stable complexes with metals.
准备方法
Synthetic Routes and Reaction Conditions: Zinc diisopropyldithiocarbamate is typically synthesized by reacting zinc salts with diisopropyldithiocarbamate ligands. The reaction is usually carried out in an aqueous or alcoholic medium. The general reaction can be represented as:
Zn2++2(iPr2NCS2)−→Zn(iPr2NCS2)2
where ( \text{(iPr}_2\text{NCS}_2\text{)}^- ) is the diisopropyldithiocarbamate ligand.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where zinc oxide or zinc sulfate is reacted with diisopropyldithiocarbamate in the presence of a solvent. The reaction mixture is then filtered, and the product is purified through recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfides.
Reduction: It can be reduced to form zinc sulfide and other by-products.
Substitution: The compound can participate in substitution reactions where the dithiocarbamate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Hydrogen gas, sodium borohydride.
Solvents: Alcohols, water, organic solvents like toluene.
Major Products:
Oxidation: Disulfides.
Reduction: Zinc sulfide.
Substitution: Various zinc complexes depending on the substituting ligand.
科学研究应用
Zinc diisopropyldithiocarbamate has a wide range of applications in scientific research:
作用机制
The mechanism of action of zinc diisopropyldithiocarbamate involves its ability to form stable complexes with metal ions. This property allows it to act as a catalyst in various chemical reactions. In biological systems, it can interfere with metal-dependent enzymes and proteins, leading to its potential anti-cancer and anti-microbial effects .
相似化合物的比较
- Zinc diethyldithiocarbamate
- Zinc dimethyldithiocarbamate
- Zinc dibutyldithiocarbamate
Comparison: Zinc diisopropyldithiocarbamate is unique due to its specific ligand structure, which provides distinct steric and electronic properties. Compared to zinc diethyldithiocarbamate, it offers better solubility in organic solvents and enhanced catalytic activity in certain polymerization reactions .
属性
CAS 编号 |
14434-68-5 |
|---|---|
分子式 |
C14H28N2S4Zn |
分子量 |
418.0 g/mol |
IUPAC 名称 |
zinc;N,N-di(propan-2-yl)carbamodithioate |
InChI |
InChI=1S/2C7H15NS2.Zn/c2*1-5(2)8(6(3)4)7(9)10;/h2*5-6H,1-4H3,(H,9,10);/q;;+2/p-2 |
InChI 键 |
WQEXWHWDGOERGS-UHFFFAOYSA-L |
规范 SMILES |
CC(C)N(C(C)C)C(=S)[S-].CC(C)N(C(C)C)C(=S)[S-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


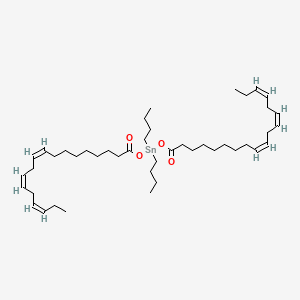
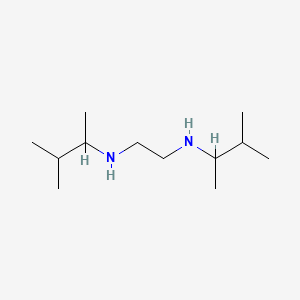

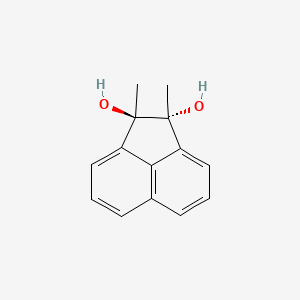
![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)

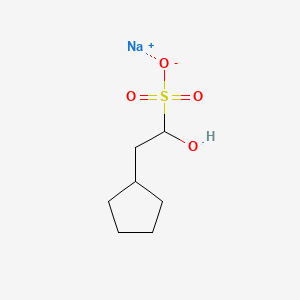
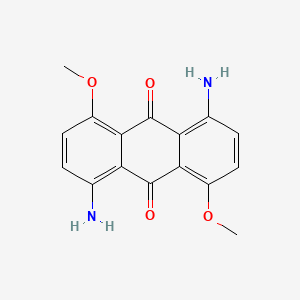
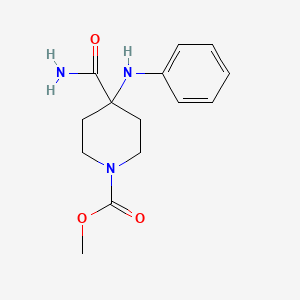

![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)



